Predicted Lipophilicity Profile
The predicted lipophilicity, as measured by the partition coefficient (XLogP3-AA), for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is 1.7 [1]. This value differentiates it from the closely related methyl ester analog (CAS 7597-47-9), which has a reported LogP of 2.77 . The lower LogP of the free acid indicates increased hydrophilicity, which can significantly impact aqueous solubility and permeability profiles.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Methyl 3-[(4-nitrophenyl)thio]propanoate (CAS 7597-47-9); LogP = 2.77 |
| Quantified Difference | ΔLogP = 1.07 units lower for the target compound |
| Conditions | Predicted data using computational methods (XLogP3-AA for target compound; unspecified method for comparator). |
Why This Matters
The significant difference in lipophilicity suggests distinct solubility and membrane permeability profiles, which are critical factors for selecting a compound for biological assays or formulation development.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 245181, 3-[(4-Nitrophenyl)methylsulfanyl]propanoic acid. Retrieved April 15, 2026. View Source
